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Compound of Interest
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Cat. No.: B056482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methanol-d3 (CD3OH), a deuterated isotopologue of methanol, serves as a versatile and

powerful tool in a multitude of foundational research applications. Its unique properties,

stemming from the replacement of three protium atoms with deuterium, enable researchers to

trace metabolic pathways, quantify analytes with high precision, and elucidate complex

chemical reaction mechanisms. This technical guide provides an in-depth exploration of the

core applications of Methanol-d3, complete with experimental methodologies and quantitative

data to support its utility in cutting-edge scientific endeavors.

Internal Standard in Quantitative Mass Spectrometry
One of the most widespread applications of Methanol-d3 is as an internal standard (IS) in

quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid

chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal

standard is considered the gold standard for robust and reliable quantification.[1]

Principle: A known amount of Methanol-d3 is added to a sample at the earliest stage of

preparation. Due to its nearly identical chemical and physical properties to endogenous or

analyte methanol, it co-elutes during chromatography and experiences similar extraction

efficiencies and ionization responses.[2] However, it is distinguishable by its higher mass-to-

charge ratio (m/z). By calculating the ratio of the analyte's signal to the internal standard's

signal, any variations introduced during sample preparation and analysis can be accurately

corrected, leading to highly precise and accurate quantification.[3]
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Quantitative Data Summary:

The use of deuterated internal standards like Methanol-d3 significantly improves the accuracy

and precision of quantitative methods.

Parameter
Without Deuterated
Internal Standard

With Deuterated
Internal Standard
(e.g., Methanol-d3)

Reference

Recovery Variability

Can vary significantly

between samples

(e.g., up to 3.5-fold in

patient plasma)

Inter-individual

variability is effectively

corrected

[4][5]

Precision (%CV)

Higher, more

susceptible to matrix

effects

Typically < 15% (often

< 5%)
[4]

Accuracy (%Bias)

Prone to significant

bias due to differential

recovery

Typically within ±15%

of the nominal

concentration

[4]

Linearity of Calibration
May be affected by

matrix effects

Excellent linearity over

a wide dynamic range

(e.g., 3 orders of

magnitude)

[6]

Experimental Protocol: Quantification of Methanol in Wastewater using GC-MS with Methanol-
d3 as an Internal Standard

This protocol is adapted from methodologies for analyzing volatile organic compounds in

aqueous matrices.[6]

1. Materials and Reagents:

Methanol-d3 (CD3OH) of known purity

Methanol (CH3OH) for calibration standards
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Reagent-grade water

Wastewater sample

GC-MS system with a polar capillary column (e.g., DB-WAX)

2. Preparation of Solutions:

Methanol-d3 Internal Standard Stock Solution: Prepare a stock solution of Methanol-d3 in

reagent-grade water at a concentration of 1000 µg/mL.

Methanol Calibration Standards: Prepare a series of calibration standards by spiking known

amounts of methanol into reagent-grade water to cover the expected concentration range in

the wastewater samples.

3. Sample Preparation:

To a 10 mL volumetric flask, add a known volume of the wastewater sample.

Spike the sample with a precise volume of the Methanol-d3 internal standard stock solution

to achieve a final concentration that is within the linear range of the instrument and

comparable to the expected analyte concentration.

Bring the sample to volume with reagent-grade water.

4. GC-MS Analysis:

Injection: Inject 1 µL of the prepared sample onto the GC-MS system.

GC Conditions:

Inlet Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)
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MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV

Scan Mode: Selected Ion Monitoring (SIM)

Ions to Monitor:

Methanol (CH3OH): m/z 31 (primary), 32

Methanol-d3 (CD3OH): m/z 35 (primary), 34

5. Data Analysis:

Integrate the peak areas for the primary ions of methanol (m/z 31) and Methanol-d3 (m/z

35).

Calculate the response ratio (Area of m/z 31 / Area of m/z 35) for each calibration standard

and the unknown samples.

Construct a calibration curve by plotting the response ratio against the concentration of the

methanol calibration standards.

Determine the concentration of methanol in the wastewater samples by interpolating their

response ratios from the calibration curve.
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GC-MS quantification workflow using Methanol-d3.

Tracer in Metabolic Flux Analysis (MFA)
Methanol-d3 is an invaluable tracer for studying the metabolism of single-carbon (C1)

compounds, particularly in methylotrophic organisms like the yeast Pichia pastoris, which is

widely used for recombinant protein production.[7] By introducing Methanol-d3 as a carbon

source, researchers can trace the path of the deuterated methyl group through the intricate

network of metabolic pathways.

Principle: When P. pastoris is grown on Methanol-d3, the deuterium atoms are incorporated

into various downstream metabolites. By analyzing the isotopic labeling patterns of these

metabolites using techniques like LC-MS or NMR, it is possible to quantify the rates (fluxes) of

metabolic reactions. This provides a detailed snapshot of the cell's metabolic state under

specific conditions.[8]

Methanol Metabolism in Pichia pastoris

Methanol metabolism in P. pastoris begins with its oxidation to formaldehyde. This is a critical

branch point where formaldehyde can either be assimilated into biomass or dissimilated to

produce energy.
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Assimilation Pathway: Formaldehyde condenses with xylulose-5-phosphate to form

dihydroxyacetone and glyceraldehyde-3-phosphate, which then enter central carbon

metabolism to produce biomass precursors.

Dissimilation Pathway: Formaldehyde is oxidized to formate and then to carbon dioxide, a

process that generates NADH for energy production.

Simplified methanol metabolism pathway in P. pastoris.

Experimental Protocol: General Workflow for MFA using Methanol-d3

This protocol outlines the key steps for a deuterium tracing experiment in P. pastoris.

1. Cell Culture:

Cultivate Pichia pastoris in a chemostat with a defined medium containing a mixture of a

non-labeled carbon source (e.g., glycerol) and Methanol-d3. The ratio can be varied to study

metabolic shifts.[9]

2. Rapid Sampling and Quenching:

To halt metabolic activity instantaneously, rapidly withdraw a cell suspension from the

bioreactor.

Immediately quench the cells in a cold (-40 °C) aqueous methanol solution (e.g., 60% v/v).

[10] This step is critical to prevent changes in metabolite levels after sampling.

3. Metabolite Extraction:

Separate the quenched cells from the quenching solution by centrifugation at low

temperature.

Extract the intracellular metabolites from the cell pellet using a method such as boiling

ethanol extraction.[8] This involves resuspending the cell pellet in hot ethanol (e.g., 75-80°C)

to lyse the cells and solubilize the metabolites.

4. Isotopic Analysis:
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Analyze the metabolite extracts using LC-MS/MS or high-resolution mass spectrometry.

Determine the mass isotopologue distributions for key metabolites to quantify the

incorporation of deuterium from Methanol-d3.

5. Metabolic Flux Calculation:

Use the isotopic labeling data, along with measured extracellular fluxes (substrate uptake

and product secretion rates), to calculate the intracellular metabolic fluxes using specialized

software (e.g., 13CFLUX2).[9]

Elucidation of Reaction Mechanisms
Methanol-d3 is a powerful probe for investigating the mechanisms of chemical reactions,

particularly in catalysis and enzymology. By comparing the reaction rates of Methanol-d3 and

its non-deuterated counterpart, researchers can determine the kinetic isotope effect (KIE).

Principle: The C-D bond is stronger than the C-H bond. If a C-H bond is broken in the rate-

determining step of a reaction, substituting hydrogen with deuterium will slow down the reaction

rate. This phenomenon, known as a primary kinetic isotope effect (kH/kD > 1), provides strong

evidence for the involvement of that specific C-H bond in the rate-limiting step. The magnitude

of the KIE can provide further insights into the transition state of the reaction.[11]

Application Example: Methanol Oxidation

In the study of methanol oxidation on catalytic surfaces, which is relevant to direct methanol

fuel cells, Methanol-d3 can be used to determine whether the cleavage of the C-H or O-H

bond is rate-limiting.[12]

Quantitative Data: Kinetic Isotope Effects in Methanol Synthesis

While not for oxidation, a study on methanol synthesis via CO2 hydrogenation on an In2O3

catalyst provides an example of KIE data. The ratio of the production rate of CD3OD to CH3OH

was found to be temperature-dependent, indicating a kinetic isotope effect.[3]
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Temperature (°C) Product Ratio (CD3OD / CH3OH)

200 0.53

220 0.64

260 ~1.00

Data adapted from[3]

This data demonstrates that at lower temperatures, the reaction with deuterium is significantly

slower, indicating a primary KIE.
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Reaction: A + CH3OH -> Products

Measure reaction rates for
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KIE > 1
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Conclusion:
C-H bond cleavage is in the

rate-determining step.

Conclusion:
C-H bond cleavage is not in the

rate-determining step.
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Logic diagram for using KIE to probe reaction mechanisms.

Pharmacokinetic and ADME Studies
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In drug development, understanding the absorption, distribution, metabolism, and excretion

(ADME) of a drug candidate is crucial. Deuteration, including the use of trideuterated methyl

groups as in Methanol-d3, can be strategically employed to alter the metabolic profile of a

drug.

Principle: The "deuterium effect" or kinetic isotope effect can be leveraged to slow down the

rate of metabolic reactions that involve the cleavage of a C-H bond. If a drug is metabolized by

oxidation of a methyl group, replacing that group with a trideuteromethyl (-CD3) group can

significantly reduce the rate of its metabolism. This can lead to a longer half-life, increased drug

exposure, and potentially a more favorable pharmacokinetic profile.[13]

Application Example: Deuterated Enzalutamide (d3-ENT)

Enzalutamide is a drug used to treat prostate cancer, and one of its metabolic pathways is N-

demethylation. A deuterated version, d3-ENT, where the N-methyl group is replaced with an N-

trideuteromethyl group, was developed to slow this metabolic process.

Quantitative Pharmacokinetic Data: Enzalutamide vs. d3-Enzalutamide in Rats

Parameter
Enzalutamide
(ENT)

d3-
Enzalutamide
(d3-ENT)

% Change Reference

In vitro Intrinsic

Clearance

(CLint)

Higher
49.7% lower in

rat microsomes
-49.7% [14]

Cmax (Maximum

Plasma

Concentration)

Lower 35% higher +35% [14]

AUC0–t (Total

Drug Exposure)
Lower 102% higher +102% [14]

Exposure of N-

demethyl

Metabolite

Higher 8-fold lower -87.5% [14]
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Data from a study in rats orally administered 10 mg/kg of the respective compounds.[14]

This data clearly demonstrates that deuteration of the methyl group significantly altered the

pharmacokinetics of enzalutamide, leading to increased exposure of the parent drug and

reduced formation of the N-demethylated metabolite. Methanol-d3 can be used as a synthetic

precursor to introduce such trideuteromethyl groups into drug candidates.

In conclusion, Methanol-d3 is a fundamentally important tool in modern research. Its

applications as an internal standard, a metabolic tracer, a probe for reaction mechanisms, and

a component in drug design underscore its versatility and significance for generating high-

quality, reliable data in chemistry, biology, and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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